3-(Prop-1-en-2-yl)aniline
Overview
Description
. This compound is characterized by the presence of an aniline group attached to a prop-1-en-2-yl substituent. It is commonly used in various fields of research and industry due to its unique physical, chemical, and biological properties.
Preparation Methods
3-(Prop-1-en-2-yl)aniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with propylene. This reaction typically requires the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Another method involves the reaction of aniline with isopropenyl acetate in the presence of a base, such as sodium hydroxide, to yield this compound .
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
3-(Prop-1-en-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted aniline derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Prop-1-en-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as tubulin-destabilizing agents, making them potential candidates for cancer treatment.
Industry: It is used in the production of specialty chemicals, including additives for polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)aniline and its derivatives involves their interaction with specific molecular targets. For example, some derivatives act as colchicine-binding site inhibitors, which inhibit tubulin polymerization and disrupt microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of tubulin assembly and the induction of cellular apoptosis through the disruption of microtubule function .
Comparison with Similar Compounds
3-(Prop-1-en-2-yl)aniline can be compared with other similar compounds, such as 2-(1-Methylethenyl)aniline and 2-Isopropenylaniline . These compounds share similar structural features but differ in their specific substituents and chemical properties.
2-(1-Methylethenyl)aniline: This compound has a similar structure but with a different position of the prop-1-en-2-yl group.
2-Isopropenylaniline: This compound also has a similar structure but with an isopropenyl group instead of a prop-1-en-2-yl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-prop-1-en-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1,10H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHZCFLLQRNRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23809-98-5 | |
Record name | 3-(prop-1-en-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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